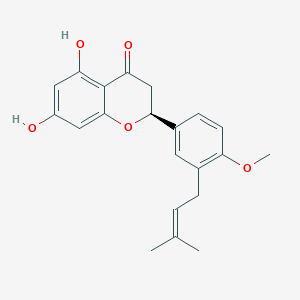

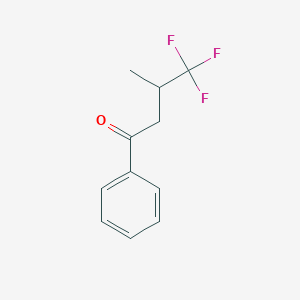

4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one

Übersicht

Beschreibung

The compound 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one is a fluorinated organic molecule that is of interest due to its potential applications in various fields, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into closely related chemical structures and their properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds, such as Copper(II) bis(4,4,4-trifluoro-1-phenylbutane-1,3-dionate) complexes, involves the coordination of metal centers with ligands that have similar structural motifs to this compound. These processes often require careful selection of reagents and conditions to achieve the desired molecular architecture and to ensure the stability of the fluorinated groups .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray analysis. For instance, the coordination of the metal center in the Copper(II) complexes is described as square pyramidal or trans-octahedral, with various ligands contributing to the overall geometry. These structural insights are crucial for understanding the three-dimensional arrangement of atoms in similar fluorinated compounds .

Chemical Reactions Analysis

The reactivity of such compounds is influenced by the presence of fluorinated groups, which can affect the electron distribution and thus the sites of electrophilic and nucleophilic attack. The molecular electrostatic potential mapping can predict these reactive sites, as demonstrated in the first paper for a related molecule . These analyses are essential for predicting how this compound might behave in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated organic compounds are often characterized by their vibrational frequencies, as observed in FT-IR and FT-Raman spectroscopy, and their electronic properties, such as absorption wavelengths and energy levels. The first paper provides detailed vibrational assignments and theoretical predictions of these properties using quantum mechanical calculations for a related molecule . Additionally, the thermodynamic properties and various molecular descriptors, such as chemical hardness and electrophilicity, are calculated to gain a deeper understanding of the compound's behavior in different environments .

Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Monitoring

Microbial Degradation of Fluorochemicals : Research has explored the microbial degradation pathways of polyfluoroalkyl chemicals, highlighting the environmental fate of compounds containing perfluoroalkyl moieties, like 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one. These studies have been critical for understanding how these chemicals, once released into the environment, undergo degradation, leading to perfluoroalkyl carboxylic acids and sulfonic acids. The understanding of microbial degradation pathways can inform the environmental management of fluorochemical pollution (Liu & Avendaño, 2013).

Synthetic Chemistry and Catalysis

Transition Metal-Catalyzed Reactions : The trifluoromethyl group, as found in this compound, plays a significant role in synthetic chemistry. Research has shown that trifluoromethylated compounds are valuable intermediates in transition metal-catalyzed reactions. The electron-withdrawing effect of the trifluoromethyl group enhances the reactivity of these compounds in various organic transformations, including coupling reactions. This highlights the utility of trifluoromethylated compounds in the development of pharmaceuticals and agrochemicals (Hoegermeier & Reissig, 2009).

Development of Chemosensors

Fluorescent Chemosensors : Compounds based on 4-methyl-2,6-diformylphenol have been utilized in the development of fluorescent chemosensors for detecting various analytes. This research underscores the importance of structurally similar compounds to this compound in creating sensitive and selective sensors for environmental monitoring, medical diagnostics, and biochemical research (Roy, 2021).

Eigenschaften

IUPAC Name |

4,4,4-trifluoro-3-methyl-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O/c1-8(11(12,13)14)7-10(15)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOXIDQJTDQCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544627 | |

| Record name | 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1705-16-4 | |

| Record name | 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.